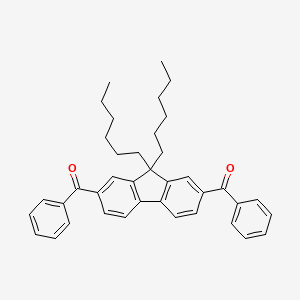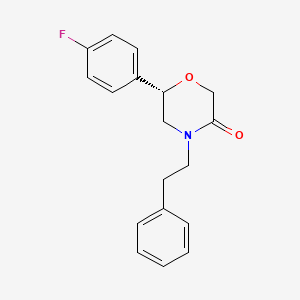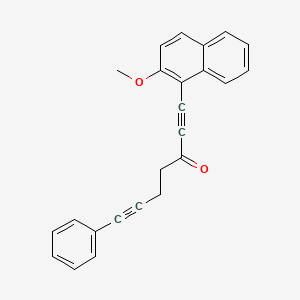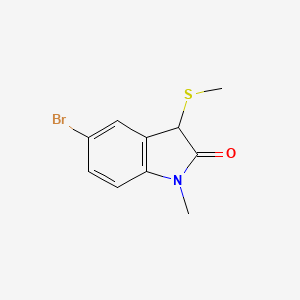
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons consisting of two benzene rings connected through a central cyclopentane ring. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) typically involves the reaction of 9,9-dihexylfluorene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
9,9-Dihexylfluorene+2Benzoyl chlorideAlCl3(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone)+2HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl rings are substituted with various functional groups using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a fluorescent probe in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its photophysical properties.
作用机制
The mechanism of action of (9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, absorbing light and transferring energy to other molecules, leading to various photochemical reactions. In biological systems, it may interact with cellular components, affecting processes such as cell signaling and metabolism.
相似化合物的比较
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Similar in structure but contains bromine atoms, making it more reactive in substitution reactions.
9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole): Contains carbazole groups, which enhance its electronic properties and make it suitable for use in OLEDs.
Uniqueness
(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(phenylmethanone) is unique due to its combination of hexyl chains and phenylmethanone groups, which provide a balance of hydrophobicity and electronic properties. This makes it versatile for various applications, particularly in materials science and electronics.
属性
CAS 编号 |
920268-38-8 |
|---|---|
分子式 |
C39H42O2 |
分子量 |
542.7 g/mol |
IUPAC 名称 |
(7-benzoyl-9,9-dihexylfluoren-2-yl)-phenylmethanone |
InChI |
InChI=1S/C39H42O2/c1-3-5-7-15-25-39(26-16-8-6-4-2)35-27-31(37(40)29-17-11-9-12-18-29)21-23-33(35)34-24-22-32(28-36(34)39)38(41)30-19-13-10-14-20-30/h9-14,17-24,27-28H,3-8,15-16,25-26H2,1-2H3 |
InChI 键 |
HESWLDASEZHEMW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1(C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3)C4=C1C=C(C=C4)C(=O)C5=CC=CC=C5)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(5-Methyl-1,2-oxazol-3-yl)methyl]-1-(prop-2-en-1-yl)-1H-benzimidazole](/img/structure/B12618567.png)
![5-(2-chlorophenyl)-3-{[2-(dimethylamino)ethyl]sulfanyl}-7,9-dimethylpyrimido[5,4-e][1,2,4]triazolo[4,3-c]pyrimidine-8,10(7H,9H)-dione](/img/structure/B12618575.png)



![Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, pentyl ester](/img/structure/B12618588.png)

![N-[4-(4-Fluorophenoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12618598.png)

![N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-nitropyrazol-1-yl)acetamide](/img/structure/B12618621.png)
![{3-Bromo-5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}methanol](/img/structure/B12618629.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12618634.png)

